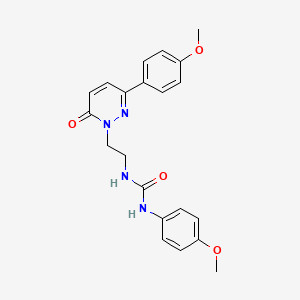

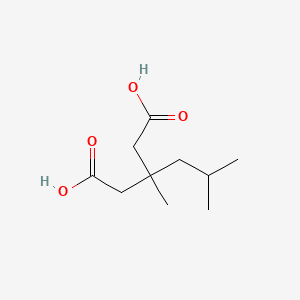

![molecular formula C17H16N2O3S B2696785 (E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 895441-61-9](/img/structure/B2696785.png)

(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzo[d]thiazol derivatives are a class of compounds that have been synthesized and investigated for their potential therapeutic effects . They are heterocyclic aromatic hydrocarbons containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .

Synthesis Analysis

The synthesis of similar compounds often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a solution of benzo[d]thiazol-2-ol, anhydrous K2CO3, and DMF was stirred in a round-bottomed flask for 1 h at 60 °C, then, an alkyl bromide or substituted brominated benzyl compound was added slowly to the reaction solution. The reaction solution was refluxed for 5 h .Molecular Structure Analysis

The molecular structure of benzo[d]thiazol derivatives can be analyzed using various techniques such as FTIR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazol derivatives are complex and can vary depending on the specific compounds involved. In general, these compounds can undergo various reactions due to the presence of reactive sites in their structures .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol derivatives can be influenced by their specific structures. These properties can be analyzed using various techniques and computational methods .科学的研究の応用

Medicinal Chemistry and Drug Development

Benzothiazole derivatives play a crucial role in synthesizing medical and pharmaceutical compounds. Researchers have been keenly interested in developing efficient methods to synthesize these compounds under mild reaction conditions. One notable approach is organic electrosynthesis, which offers an environmentally benign and energy-efficient alternative to traditional methods. In this context, the compound can be synthesized via C–H thiolation routes using various aniline derivatives and ammonium thiocyanate. The resulting 2-amino benzothiazole derivatives find applications in drug development .

Anticancer Agents

Benzothiazole-based compounds have demonstrated promising anticancer properties. For instance, Riluzole, an FDA-approved drug used for treating amyotrophic lateral sclerosis (ALS), contains a benzothiazole moiety. Researchers continue to explore novel derivatives with improved efficacy and reduced toxicity .

Anticonvulsants and Neuroprotective Agents

Certain benzothiazole derivatives exhibit anticonvulsant activity. These compounds may help manage epilepsy and related disorders. Notably, some derivatives have protective indices higher than conventional antiepileptic drugs like phenobarbital and valproate .

Antibacterial and Antifungal Agents

Halethazole, a benzothiazole-based compound, possesses antibacterial properties. Additionally, Dimazole serves as an antifungal agent. These applications highlight the versatility of benzothiazole derivatives in combating microbial infections .

Diagnostic Imaging Agents

Thioflavin-T, a benzothiazole derivative, is used as an amyloid imaging agent. It aids in diagnosing conditions related to protein aggregation, such as Alzheimer’s disease .

Radiopharmaceuticals

Flutemetamol, another benzothiazole-based compound, is employed as a radiopharmaceutical for positron emission tomography (PET) imaging. It helps visualize amyloid plaques in the brain, aiding in Alzheimer’s disease diagnosis .

Glaucoma Treatment

Ethoxzolamide, containing a benzothiazole ring, is used to treat glaucoma by inhibiting carbonic anhydrase enzymes in the eye .

Immunosuppressive Agents

Frentizole, a benzothiazole derivative, exhibits immunosuppressive properties. Such compounds are valuable in transplantation medicine and autoimmune disease management .

作用機序

The mechanism of action of benzo[d]thiazol derivatives can vary depending on their specific structures and the biological targets they interact with. For example, some derivatives have shown potential antidepressant and anticonvulsant effects, possibly by increasing the concentrations of serotonin and norepinephrine .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2,3-dimethoxy-N-(3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-19-12-8-4-5-10-14(12)23-17(19)18-16(20)11-7-6-9-13(21-2)15(11)22-3/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAOEQCWCXSZOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=C(C(=CC=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2,3-dimethoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

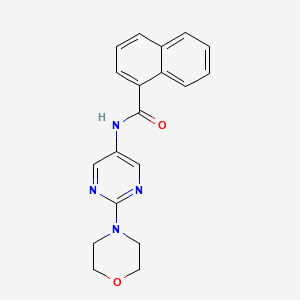

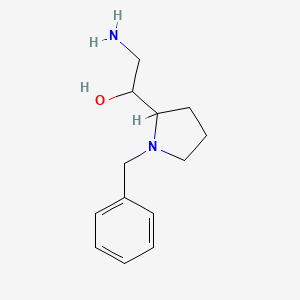

![1-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetone](/img/structure/B2696705.png)

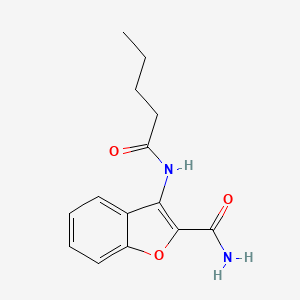

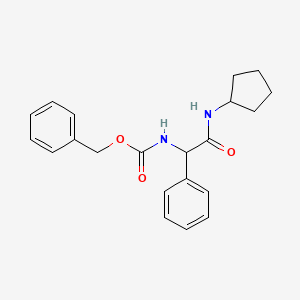

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B2696706.png)

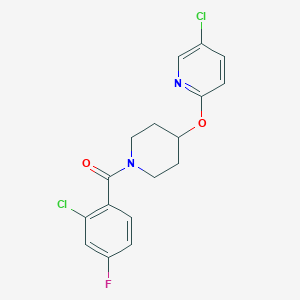

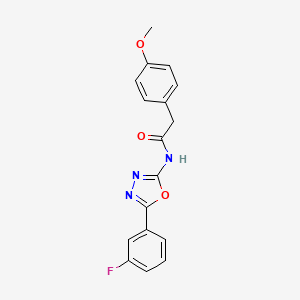

![N-[1-(5-Fluoro-2-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2696712.png)

![(E)-2-cyano-3-(4-ethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696719.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2696723.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2696725.png)